

A Technical Guide to Fmoc-Ala(beta-cyclobutyl)-OH for Research Applications

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Compound of Interest

Compound Name: *Fmoc-ala(beta-cyclobutyl)-oh*

Cat. No.: B1356023

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For researchers and professionals in drug development and peptide chemistry, **Fmoc-Ala(beta-cyclobutyl)-OH** is a valuable synthetic building block. This non-proteinogenic amino acid, featuring a cyclobutyl group on its beta-carbon, offers unique steric properties that can significantly influence the conformational stability and biological activity of peptides. This guide provides an in-depth overview of its suppliers, purity, and detailed methodologies for its incorporation into peptide chains.

Supplier and Purity Information

The availability and purity of **Fmoc-Ala(beta-cyclobutyl)-OH** are critical considerations for its successful application in research. Several chemical suppliers offer this compound, with purity levels suitable for solid-phase peptide synthesis (SPPS). Below is a summary of publicly available information from various suppliers. It is important to note that for some suppliers, analytical data may need to be confirmed by the end-user.

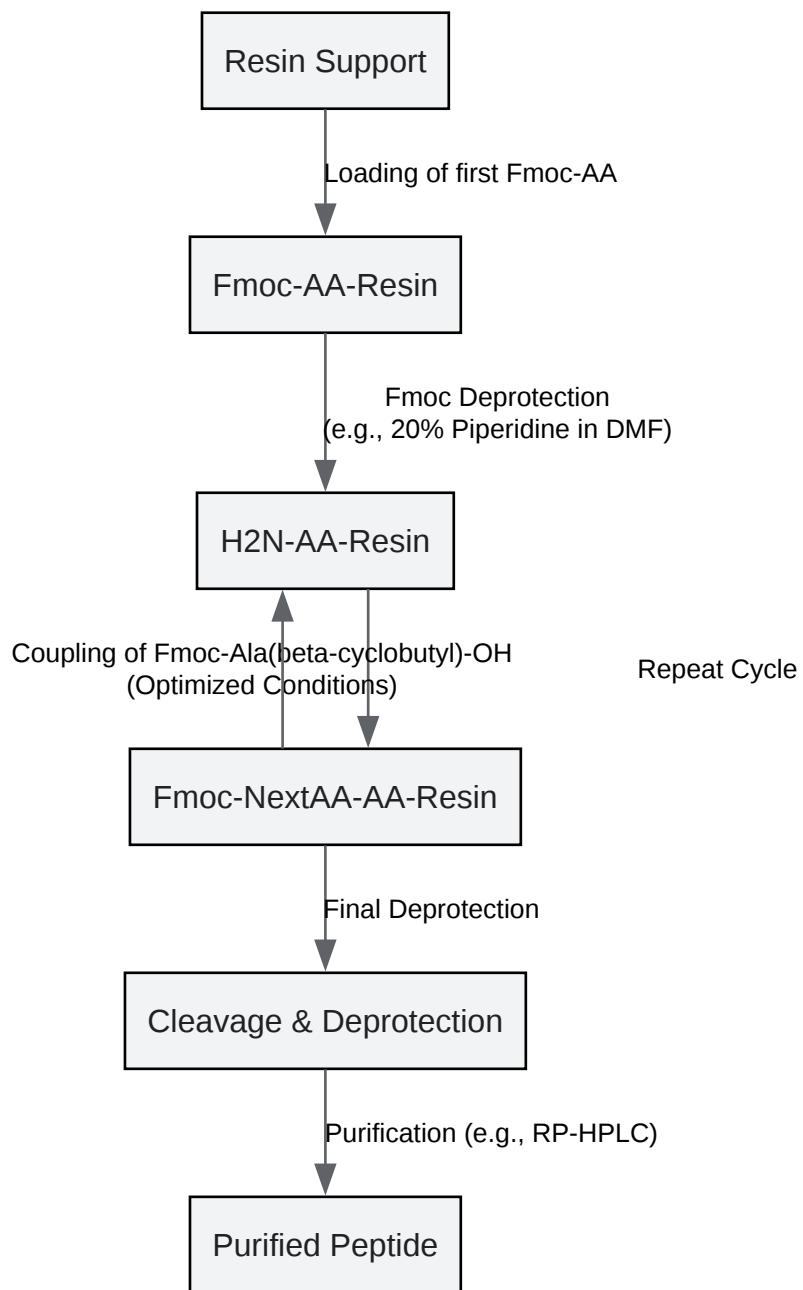
Supplier	Product Name	CAS Number	Purity Specification	Notes
Chem-Impex	Fmoc-D-Ala(β -cyclobutyl)-OH	478183-63-0	$\geq 98\%$ (Assay)	D-enantiomer. [1]
Chem-Impex	Fmoc-L-Ala(β -cyclobutyl)-OH	478183-62-9	$\geq 97\%$ (HPLC)	L-enantiomer. [2]
Sigma-Aldrich	Fmoc-Ala(β -cyclobutyl)-OH, AldrichCPR	478183-62-9	Not specified	Sold "as-is"; buyer assumes responsibility for confirming identity and purity. [3]
Santa Cruz Biotechnology	Fmoc-Ala(β -cyclobutyl)-OH	478183-62-9	Not specified	For research use only. [4]
Advanced ChemTech	Fmoc-Ala(β -cyclobutyl)-OH	Not specified	Not specified	Listed as an available amino acid.

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of **Fmoc-Ala(β -cyclobutyl)-OH** into a growing peptide chain follows the general principles of Fmoc-based solid-phase peptide synthesis. However, due to the steric hindrance presented by the cyclobutyl side chain, optimization of the coupling step is crucial to ensure high efficiency and prevent incomplete reactions.

General Workflow for Fmoc-SPPS

A standard cycle in Fmoc-SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.



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Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Optimized Coupling Protocol for Fmoc-Ala(beta-cyclobutyl)-OH

Due to its bulky nature, standard coupling reagents may result in low yields. The use of more potent coupling reagents is highly recommended.

Materials:

- Fmoc-protected peptide-resin
- **Fmoc-Ala(beta-cyclobutyl)-OH** (3-5 equivalents relative to resin loading)
- Coupling reagent (e.g., HATU, HCTU, or COMU; 3-5 equivalents)
- Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine; 6-10 equivalents)
- Anhydrous N,N-Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF
- Dichloromethane (DCM)

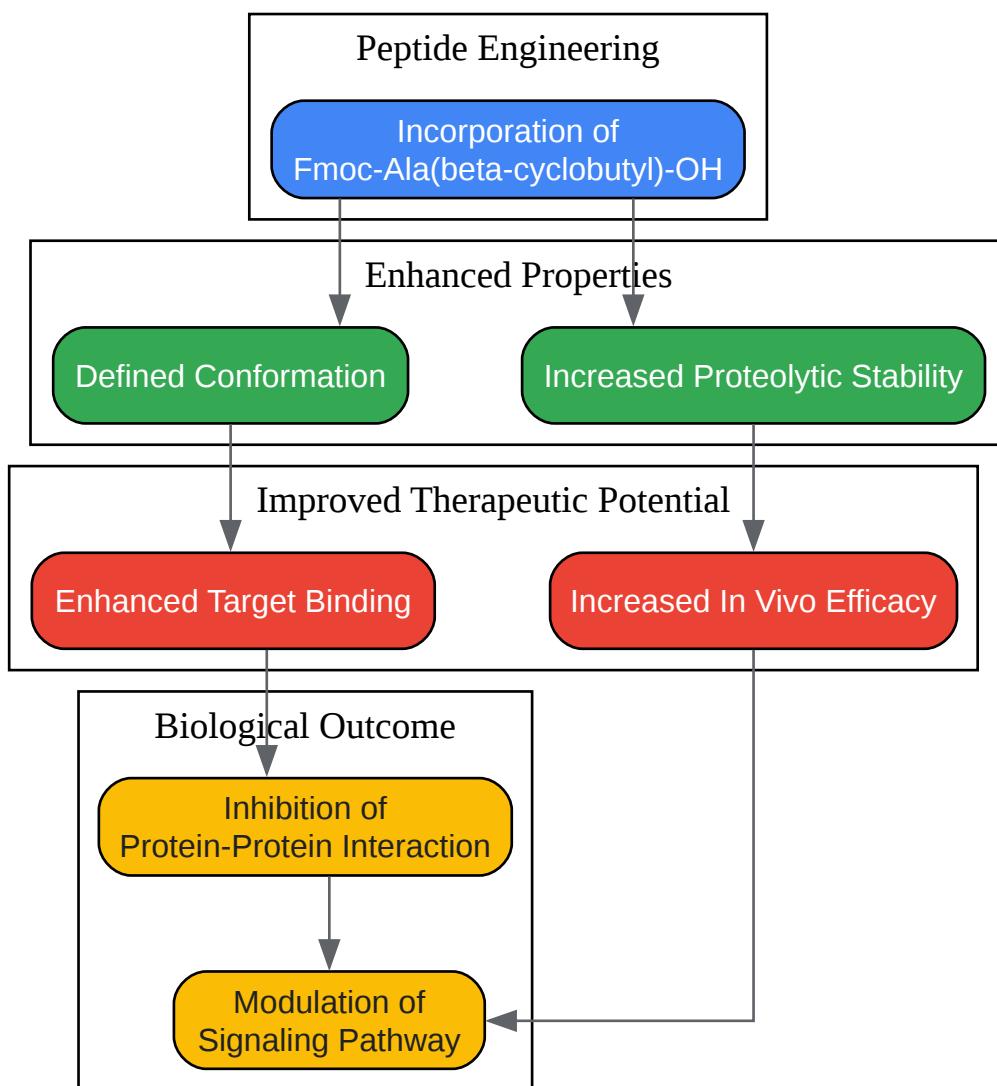
Procedure:

- Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate for 5 minutes, then drain.
 - Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Coupling of **Fmoc-Ala(beta-cyclobutyl)-OH**:
 - In a separate vial, dissolve **Fmoc-Ala(beta-cyclobutyl)-OH** and the coupling reagent (e.g., HATU) in DMF.

- Add the base (e.g., DIPEA) to the activation solution and allow it to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40-50 °C), if compatible with the peptide sequence and resin.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser or Chloranil test). If the test is positive (indicating incomplete reaction), the coupling step should be repeated.
- Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
- Cycle Repetition: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
- Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% Triisopropylsilane).
- Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Impact on Peptide Structure and Function

The incorporation of unnatural amino acids like Ala(beta-cyclobutyl) can significantly enhance the therapeutic potential of peptides. The bulky, non-polar cyclobutyl side chain can introduce conformational constraints, leading to a more defined secondary structure. This pre-organization can improve binding affinity to biological targets and increase resistance to proteolytic degradation, thereby extending the peptide's half-life *in vivo*.



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Caption: Conceptual diagram illustrating the impact of incorporating **Fmoc-Ala(beta-cyclobutyl)-OH** on peptide properties and biological activity.

In conclusion, **Fmoc-Ala(beta-cyclobutyl)-OH** is a powerful tool for peptide chemists and drug developers. While its steric bulk necessitates optimized coupling conditions, its incorporation can lead to peptides with improved stability and biological activity. Careful selection of suppliers and adherence to robust synthetic protocols are key to successfully leveraging the unique properties of this unnatural amino acid in research and development.

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References

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